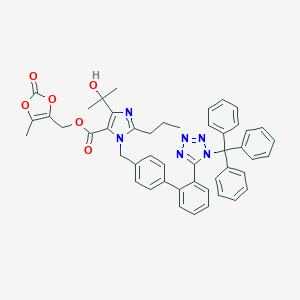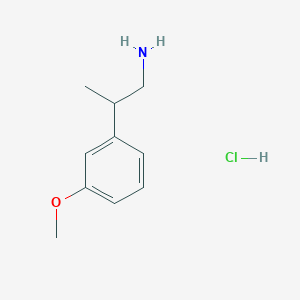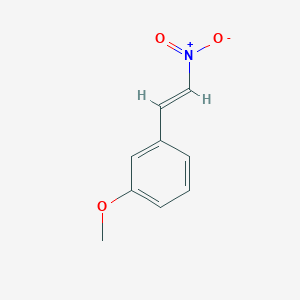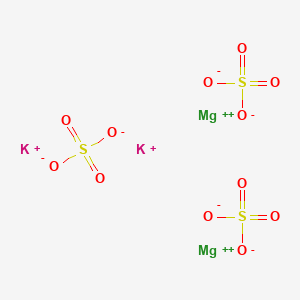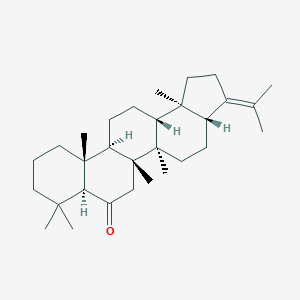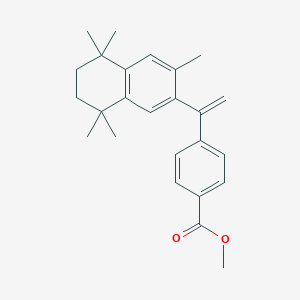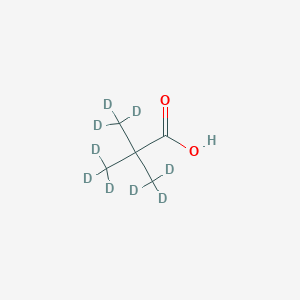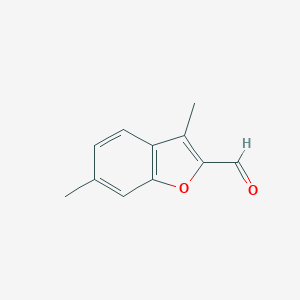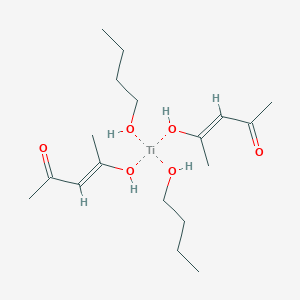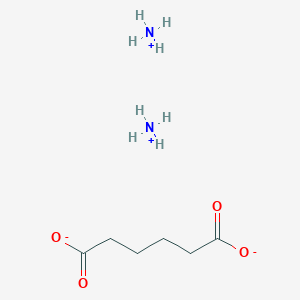
己二酸二铵
概览
描述
Synthesis Analysis
The synthesis of diammonium salts can vary depending on the desired compound. For instance, a diammonium salt of chiral 1,1'-binaphthyl-2,2'-diamine is prepared in situ by mixing the diamine with trifluoromethanesulfonimide, showing catalytic activity in the Diels-Alder reaction . Similarly, diammonium salts can be synthesized by reacting diamines with acids or by protonation in aqueous solutions, as seen in the preparation of bishydrazinium and diammonium salts of tetranitrobiimidazolate .
Molecular Structure Analysis
The molecular structure of diammonium salts is characterized by the presence of two ammonium groups, which can lead to the formation of various crystal structures. For example, the crystal structure of a diammonium zinc phosphate features vertex-sharing ZnO4 and phosphate tetrahedra, accompanied by doubly protonated organic cations . The crystal structure of diammonium 5,5'-bistetrazole-1,1'-diolate is monoclinic with space group P21/c .
Chemical Reactions Analysis
Diammonium salts participate in a variety of chemical reactions. They can act as catalysts, as seen in the enantioselective Diels-Alder reaction , or as ligands that chelate metal ions, forming complexes with transitional metal ions . The reactivity of these salts can be influenced by the presence of other ions, which can alter the conformation of the ligand and subsequently the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of diammonium salts are influenced by their molecular structure. For instance, the thermal stability and decomposition temperature of diammonium 5,5'-bistetrazole-1,1'-diolate were determined through thermal analysis . The magnetic properties of an ethylene-diammonium manganese(II) phosphate were studied, revealing antiferromagnetic behavior . Additionally, the solubility of diammonium salts can be tailored, as demonstrated by the synthesis of a stable water-soluble diammonium tris(2-hydroxypropionato)titanate(IV) .
科研应用
1. 农业增效
硫酸二铵,一种与己二酸二铵相关的化合物,在农业中与草甘膦一起用作助剂。它增强了草甘膦的植物毒性,有助于除草。硫酸二铵中的硫酸根特别有效地克服了钙拮抗作用,这对于有效的除草管理是至关重要的(Nalewaja & Matysiak, 1993)。
2. 无机-有机混合材料
硫酸二铵阳离子被用作模板,形成各种无机-有机纳米复合材料的铅(II)卤化物基团。这些复合材料在创建具有潜在应用价值的分层结构方面具有重要意义,包括在各种技术领域,如电子学(Lemmerer & Billing, 2012)。
3. 分子识别
从某些二羧酸衍生的双苯脲,如己二酸二铵,被研究其通过多个氢键结合二铵和二羧酸盐的能力。这种分子识别在各种化学和生物过程中至关重要(Jeong, Park, & Cho, 1996)。
4. 农业磷管理
与己二酸二铵相关的磷酸二铵在农业中显示出显著的效果,特别是在磷管理和改善各种种植系统中作物生产力方面(Sharma et al., 2010)。
5. 钙钛矿太阳能电池
在太阳能领域,碘化二铵,与己二酸二铵相关的化合物,用于缺陷钝化钙钛矿太阳能电池。这种应用对于提高这些光伏设备的性能和效率至关重要(Zhao et al., 2016)。
6. 污染土壤中的化学固化
在污染土壤中应用磷酸二铵展示了其在减少重金属溶解度和迁移方面的有效性,从而保护了靠近冶炼和矿山场地的水资源(Mcgowen, Basta, & Brown, 2001)。
7. 尼龙聚合物开发
己二酸二铵在合成高摩尔质量尼龙聚合物,如尼龙-4,6,中发挥作用,由于其高熔点和结晶性,这些聚合物在工业纱线和工程塑料中具有应用(Roerdink & Warnier, 1985)。
Safety And Hazards
When handling Diammonium adipate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
性质
IUPAC Name |
diazanium;hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSKSQHEOZFGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-04-9 (Parent) | |
| Record name | Diammonium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30889466 | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diammonium adipate | |
CAS RN |
3385-41-9, 19090-60-9 | |
| Record name | Diammonium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adipic acid, ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipic acid, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diammonium adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH76YE3HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


